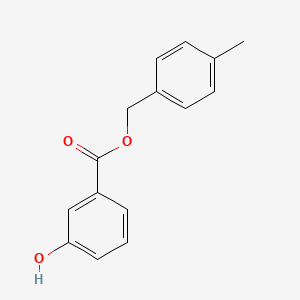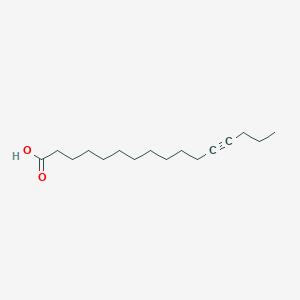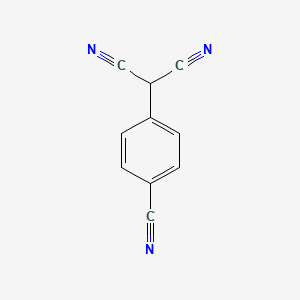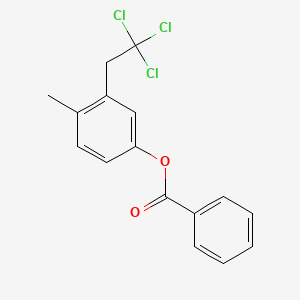
4H-1-Benzopyran-4-one, 2,3-dihydro-6-iodo-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-(4-methoxyphenyl)chroman-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their structural framework, which includes a benzene ring fused to a dihydropyranone ring. This structure is a major building block in many medicinal compounds and exhibits a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-(4-methoxyphenyl)chroman-4-one typically involves the iodination of 2-(4-methoxyphenyl)chroman-4-one. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted chroman-4-one derivatives .
Scientific Research Applications
6-Iodo-2-(4-methoxyphenyl)chroman-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 6-iodo-2-(4-methoxyphenyl)chroman-4-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to changes in cellular processes. For instance, it might inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound, which lacks the iodine and methoxy substituents.
6-Hydroxy-2-(4-methoxyphenyl)chroman-4-one: Similar structure but with a hydroxyl group instead of iodine.
2-(4-Methoxyphenyl)chroman-4-one: Lacks the iodine substituent.
Uniqueness
6-Iodo-2-(4-methoxyphenyl)chroman-4-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in unique substitution reactions and enhance the compound’s ability to interact with biological targets .
Properties
CAS No. |
92855-08-8 |
|---|---|
Molecular Formula |
C16H13IO3 |
Molecular Weight |
380.18 g/mol |
IUPAC Name |
6-iodo-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13IO3/c1-19-12-5-2-10(3-6-12)16-9-14(18)13-8-11(17)4-7-15(13)20-16/h2-8,16H,9H2,1H3 |
InChI Key |
KHZUJPQHGXDEEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


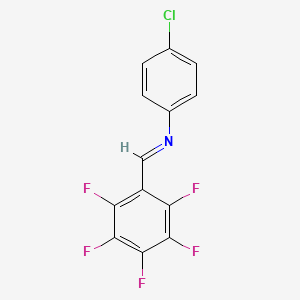

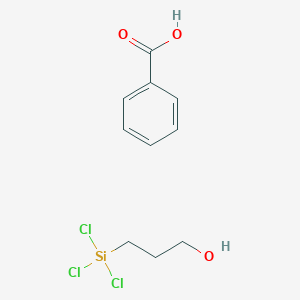
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
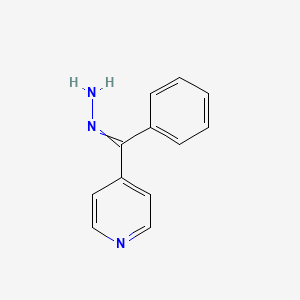
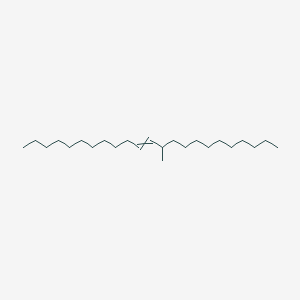

phosphaniumolate](/img/structure/B14365481.png)
